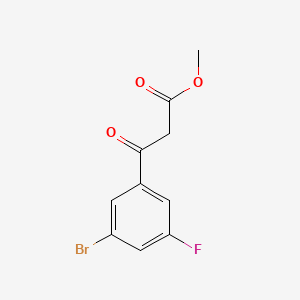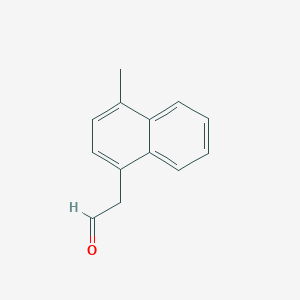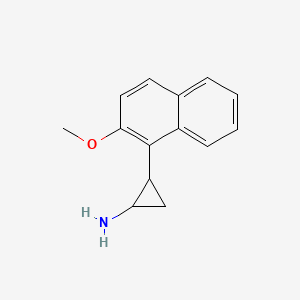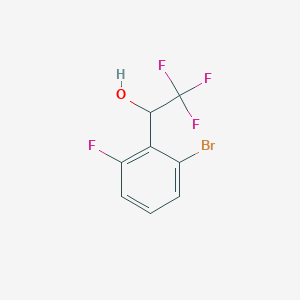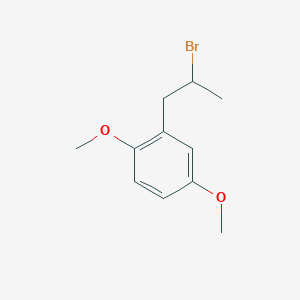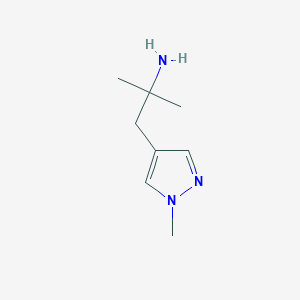
2-Fluoro-3-(trifluoromethyl)benzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(trifluoromethyl)benzothioamide is a fluorinated aromatic compound It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzothioamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzothioamide moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(trifluoromethyl)benzothioamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzothioamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts different chemical reactivity and potential biological activity. The thioamide group can participate in unique interactions and reactions that are not possible with the amide, nitrile, or acid chloride derivatives .
Eigenschaften
Molekularformel |
C8H5F4NS |
|---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2-fluoro-3-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
InChI-Schlüssel |
UVTOATSZBNTSQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


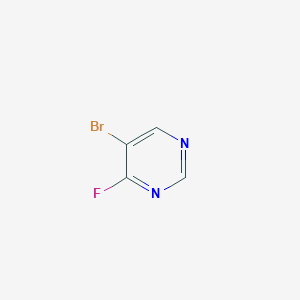
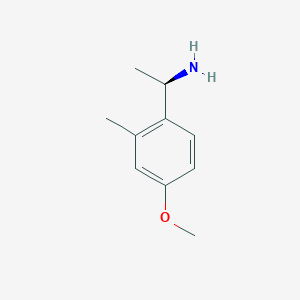
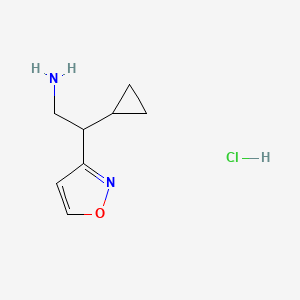
![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
